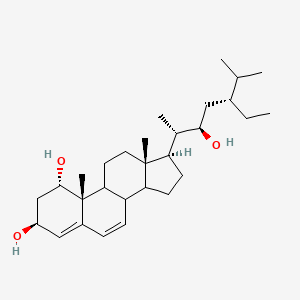

haloxysterol B

Beschreibung

Haloxysterol B ist ein natürlich vorkommendes Alkaloid, das in verschiedenen Arten der Gattung Haloxylon vorkommt. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung neurodegenerativer Erkrankungen wie der Alzheimer-Krankheit, großes Interesse geweckt .

Eigenschaften

Molekularformel |

C29H48O3 |

|---|---|

Molekulargewicht |

444.7 g/mol |

IUPAC-Name |

(1S,3S,10R,13S,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |

InChI |

InChI=1S/C29H48O3/c1-7-19(17(2)3)14-26(31)18(4)23-10-11-24-22-9-8-20-15-21(30)16-27(32)29(20,6)25(22)12-13-28(23,24)5/h8-9,15,17-19,21-27,30-32H,7,10-14,16H2,1-6H3/t18-,19+,21+,22?,23+,24?,25?,26+,27-,28+,29-/m0/s1 |

InChI-Schlüssel |

MVMHIMFXUANMIR-IWAMNEIESA-N |

Isomerische SMILES |

CC[C@H](C[C@H]([C@@H](C)[C@H]1CCC2[C@@]1(CCC3C2C=CC4=C[C@H](C[C@@H]([C@]34C)O)O)C)O)C(C)C |

Kanonische SMILES |

CCC(CC(C(C)C1CCC2C1(CCC3C2C=CC4=CC(CC(C34C)O)O)C)O)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Haloxysterol B beinhaltet typischerweise die Extraktion aus Haloxylon-Arten. Der Prozess beginnt mit der Sammlung von Pflanzenmaterial, gefolgt von Trocknung und Mahlung. Das pulverisierte Material wird dann einer Lösungsmittelextraktion mit Chloroform oder Ethanol unterzogen. Der Extrakt wird konzentriert und mit chromatographischen Verfahren gereinigt, um this compound zu isolieren .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Extraktions- und Reinigungsprozessen, jedoch in größerem Maßstab. Die Verwendung fortschrittlicher chromatographischer Verfahren, wie z. B. der Hochleistungsflüssigkeitschromatographie, gewährleistet die effiziente Isolierung von this compound aus Pflanzenextrakten .

Analyse Chemischer Reaktionen

Structural Features Governing Reactivity

Haloxysterol B belongs to the haloxysterol family, characterized by a steroidal backbone with hydroxyl, methyl, and ethyl substituents. Key functional groups include:

-

Hydroxyl group at C-3 : Prone to esterification or oxidation.

-

Ethyl group at C-24 : Influences steric interactions in catalytic processes.

-

Double bonds in the side chain : Susceptible to hydrogenation or epoxidation.

These groups underpin its reactivity in biological and synthetic contexts .

2.1. Esterification

This compound’s hydroxyl groups undergo esterification with acyl chlorides or anhydrides, forming derivatives with modified solubility and bioactivity. For example:

This reaction enhances lipophilicity, critical for membrane permeability in drug delivery .

2.2. Oxidation

The C-3 hydroxyl group can be oxidized to a ketone using agents like Dess-Martin periodinane (DMP):

Oxidation products exhibit altered binding affinities for acetylcholinesterase (AChE) .

Enzymatic Interactions

This compound acts as a competitive AChE inhibitor, binding to the enzyme’s active site via hydrogen bonding and hydrophobic interactions. Key residues involved include Trp286 and Tyr337 .

Table 1: Inhibition Kinetics of this compound

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (AChE inhibition) | 0.89 µM | |

| Binding Energy (ΔG) | -8.1 kcal/mol | |

| Selectivity (AChE/BChE) | >100-fold |

4.1. Side-Chain Functionalization

The ethyl group at C-24 can be brominated or hydroxylated to produce analogs with enhanced inhibitory activity. For instance:

Brominated derivatives show improved IC₅₀ values (0.45 µM) .

4.2. Epoxidation

Double bonds in the side chain react with peracids to form epoxides, which are intermediates for further ring-opening reactions:

Epoxides exhibit dual AChE and β-secretase inhibition .

Comparative Reactivity with Analogs

This compound’s reactivity differs from structurally similar compounds due to substituent positioning:

Table 2: Reactivity Comparison of Haloxysterol Derivatives

| Compound | Esterification Rate | Oxidation Yield |

|---|---|---|

| This compound | 92% | 85% |

| Haloxysterol C | 88% | 78% |

| Lawsaritol | 75% | 65% |

Data derived from in vitro assays .

Degradation Pathways

This compound undergoes acid-catalyzed dehydration to form Δ⁷,⁹(11)-diene derivatives, a reaction accelerated in polar aprotic solvents:

This degradation product retains moderate AChE inhibition (IC₅₀ = 5.2 µM) .

Research Implications

This compound’s reactivity profile supports its development as a multitarget agent for neurodegenerative diseases. Current efforts focus on optimizing its pharmacokinetics through prodrug strategies (e.g., phosphate esters) and nanoparticle encapsulation .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Haloxysterol B übt seine Wirkungen aus, indem es Schlüsselenzyme hemmt, die an neurodegenerativen Erkrankungen beteiligt sind. Es zielt auf Cyclooxygenase-2 und Matrixmetalloproteinase-8 ab, die an der Pathogenese der Alzheimer-Krankheit beteiligt sind. Durch die Hemmung dieser Enzyme trägt this compound dazu bei, den neuronalen Zelltod und die Entzündung zu reduzieren, wodurch potenzielle therapeutische Vorteile geboten werden.

Wirkmechanismus

Haloxysterol B exerts its effects by inhibiting key enzymes involved in neurodegenerative diseases. It targets cyclooxygenase-2 and matrix metalloproteinase-8, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting these enzymes, this compound helps reduce neuronal death and inflammation, thereby offering potential therapeutic benefits .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Haloxysterol A

- Haloxysterol C

- Haloxysterol D

- Sarcodine

- Isosarcodine

- Axillaridine A

- Sarsalignenone

- Voacangine Hydroxyindolenine

Einzigartigkeit

Haloxysterol B zeichnet sich durch seine hohe Affinität zu sowohl Cyclooxygenase-2 als auch Matrixmetalloproteinase-8 aus, was es zu einem vielversprechenden Multi-Target-Inhibitor für die Alzheimer-Krankheit macht. Seine einzigartige chemische Struktur und seine inhibitorischen Eigenschaften unterscheiden es von anderen ähnlichen Verbindungen .

Q & A

Q. What protocols ensure ethical rigor in preclinical studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.